molecular formula C10H9BrN2 B1520169 4-Amino-6-bromo-7-methylquinoline CAS No. 1189106-59-9

4-Amino-6-bromo-7-methylquinoline

Cat. No.: B1520169
CAS No.: 1189106-59-9
M. Wt: 237.1 g/mol
InChI Key: DSLIUGWNXLNDDU-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-7-methylquinoline (CAS: 1189106-59-9; molecular formula: C₁₀H₉N₂Br) is a brominated quinoline derivative featuring an amino group at position 4, a bromine atom at position 6, and a methyl group at position 7 (Figure 1). This compound belongs to a class of heterocyclic aromatic molecules with a fused benzene and pyridine ring system. Its structural uniqueness lies in the strategic placement of substituents, which influence electronic properties, solubility, and reactivity.

These methods typically employ PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in polar solvents (e.g., DMF), followed by chromatographic purification .

The bromine atom enhances lipophilicity, improving membrane permeability, while the amino group enables hydrogen bonding, critical for target interactions .

Properties

IUPAC Name

6-bromo-7-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLIUGWNXLNDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670935
Record name 6-Bromo-7-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-59-9
Record name 6-Bromo-7-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-Amino-6-bromo-7-methylquinoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.

  • Biology: Quinoline derivatives are known for their antimicrobial properties, and this compound can be used in the development of new antibiotics and antifungal agents.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Amino-6-bromo-7-methylquinoline is similar to other quinoline derivatives, such as 4-Amino-6-bromoquinoline and 4-Amino-7-methylquinoline. its unique combination of functional groups (amino, bromo, and methyl) gives it distinct chemical and biological properties. For example, the presence of the bromo group can enhance its reactivity in substitution reactions, while the amino group can provide additional sites for further functionalization.

Comparison with Similar Compounds

4-Amino-7-bromo-6-methylquinoline (CAS: 1189106-23-7)

  • Molecular Formula : C₁₀H₉N₂Br (identical to the target compound).
  • Structural Difference : Bromine and methyl groups are swapped (Br at position 7, CH₃ at position 6).
  • Solubility: The methyl group at position 6 (adjacent to the pyridine nitrogen) could slightly enhance solubility in non-polar solvents compared to the target compound. Biological Activity: Positional isomerism may lead to differences in binding affinity to biological targets, though specific data are unavailable .

7-Bromo-4-chloro-6-methylquinoline (CAS: 1189105-59-6)

  • Molecular Formula : C₁₀H₇NClBr.
  • Structural Differences: Chlorine replaces the amino group at position 4; bromine is at position 5.
  • Impact: Reactivity: The electron-withdrawing chlorine atom increases susceptibility to nucleophilic aromatic substitution compared to the amino group. Fluorescence: Halogenated quinolines often exhibit fluorescence; the absence of an amino group here may shift emission wavelengths . Toxicity: Chlorine and bromine together may increase toxicity, necessitating stringent handling protocols .

4-Amino-8-bromo-6-methylquinoline-3-carboxylic Acid Ethyl Ester (CAS: 1242260-34-9)

  • Molecular Formula : C₁₃H₁₃N₂O₂Br.
  • Structural Differences : Additional ester group at position 3; bromine at position 6.
  • Impact :
    • Solubility : The ester group enhances solubility in polar aprotic solvents (e.g., DMSO).
    • Bioavailability : The carboxylic acid derivative could serve as a prodrug, with ester hydrolysis enabling active metabolite release .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties
This compound 1189106-59-9 C₁₀H₉N₂Br 4-NH₂, 6-Br, 7-CH₃ High lipophilicity, potential bioactivity
4-Amino-7-bromo-6-methylquinoline 1189106-23-7 C₁₀H₉N₂Br 4-NH₂, 7-Br, 6-CH₃ Altered electronic effects, isomer-dependent solubility
7-Bromo-4-chloro-6-methylquinoline 1189105-59-6 C₁₀H₇NClBr 4-Cl, 7-Br, 6-CH₃ Enhanced reactivity, fluorescence
4-Amino-8-bromo-6-methylquinoline-3-carboxylate 1242260-34-9 C₁₃H₁₃N₂O₂Br 4-NH₂, 8-Br, 6-CH₃, 3-COOEt Prodrug potential, improved solubility

Biological Activity

4-Amino-6-bromo-7-methylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. Its specific substitution pattern, with an amino group and a bromine atom, influences its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution and oxidation, which can lead to the formation of derivatives with enhanced biological properties.

The biological activity of this compound is thought to involve several mechanisms:

  • DNA Intercalation : The compound may intercalate with DNA, disrupting replication and transcription processes, which can lead to cell death in microbial and cancer cells.
  • Enzyme Inhibition : It has been suggested that this compound might inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various quinoline derivatives found that modifications at specific positions significantly affected their potency against multi-drug resistant strains of bacteria . The compound's ability to inhibit bacterial growth was linked to its structural features, which facilitate interaction with bacterial DNA.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Amino-6-chloro-7-methylquinolineStaphylococcus aureus16 µg/mL
4-Amino-7-methylquinolinePseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including glioblastoma cells. The compound's cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell survival .

Case Study: Glioblastoma Cell Lines

A study focused on the effect of quinoline derivatives on glioblastoma cells reported that treatment with this compound resulted in significant cell death at micromolar concentrations. The compound demonstrated an IC50 value of approximately 813 nM against U373 human glioblastoma cells, indicating potent cytotoxicity .

Comparison with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives. For instance, compounds like 4-Amino-8-bromo-2-methylquinoline have shown varying degrees of potency against similar targets. The differences in activity are often linked to the specific substituents on the quinoline ring and their electronic properties .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundModerate813 nM
4-Amino-8-bromo-2-methylquinolineHighNot specified
4-Amino-7-chloroquinolineLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-bromo-7-methylquinoline
Reactant of Route 2
4-Amino-6-bromo-7-methylquinoline

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